4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-6(2)12-9-8(5)7(10)3-4-11-9/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSPLNZFJPHAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC=CC(=C12)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
The most straightforward method involves brominating 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine at the 4-position using bromine () or -bromosuccinimide (NBS).
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Reaction Setup :
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Dissolve 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in chloroform or dichloromethane.
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Add bromine (1.2 equiv) dropwise at 0°C under inert atmosphere.
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Stir for 1–16 hours at room temperature.
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Work-Up :
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Quench with aqueous sodium thiosulfate.
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Extract with dichloromethane, dry over , and concentrate.
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Purify via column chromatography (hexane/ethyl acetate).
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Alternative Bromination with NBS
For improved regioselectivity, NBS with a Lewis acid (e.g., ) is employed:
Multistep Functionalization via Tosylation and Deprotection
Tosyl-Protected Intermediate Synthesis
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Bromination and Tosylation :
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React 3-bromo-5-phenyl-7-azaindole with -toluenesulfonyl chloride () in a biphasic system (dichloromethane/2N NaOH).
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Use tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst.
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Deprotection :
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Remove the tosyl group via hydrolysis with 2.5N NaOH in methanol.
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Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | , CHCl, 0°C to RT | 68–75 | High yield, minimal steps | Requires handling hazardous |
| NBS Bromination | NBS, , , reflux | 72 | Improved safety | Longer reaction time |
| Suzuki Coupling | catalyst, dioxane, 80°C | 60–68 | Modular for derivatives | Multistep, lower yield |
| Tosylation Route | , biphasic system | 65–70 | Scalable for industrial use | Requires deprotection step |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrrolopyridines, while coupling reactions produce biaryl or heteroaryl derivatives.
Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibition
One of the primary applications of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Abnormal activation of FGFRs is implicated in various cancers, making them attractive targets for therapeutic intervention. Research indicates that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3.
- Case Study : A study highlighted that a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing significant potential for cancer treatment. The compound was shown to inhibit proliferation and induce apoptosis in breast cancer cell lines (4T1 cells) while also impairing their migration and invasion capabilities .
Anticancer Activity
The anticancer properties of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives have been extensively studied. These compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Research Findings : In vitro studies have shown that these derivatives can effectively reduce cell viability in several cancer types, including breast and ovarian cancers. The mechanism involves the disruption of critical signaling pathways essential for tumor growth and survival .
Enzyme Inhibition
Beyond its role as an FGFR inhibitor, 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as an enzyme inhibitor.
- Example : The compound has shown promise in inhibiting human neutrophil elastase (HNE), which plays a role in inflammatory processes. This activity suggests potential applications in treating inflammatory diseases and conditions associated with excessive elastase activity .
Synthesis and Modification
The synthesis of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine involves several steps that can be optimized to produce various derivatives with enhanced biological activity.
Synthetic Pathways
Recent advancements have focused on modifying existing synthetic routes to improve yield and reduce costs. Techniques include:
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to introduce different substituents at the bromine position.
- Condensation Reactions : Employing condensation reactions with various amines to create a library of derivatives for biological evaluation.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFR1, FGFR2, and FGFR3, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their activity and downstream signaling pathways.
Comparison with Similar Compounds
Bromo- and Methyl-Substituted Derivatives
Key Observations :
Nitro- and Aryl-Substituted Derivatives
Key Observations :
Thieno[2,3-b]pyridine Analogs
Key Observations :
- Solubility: Thieno analogs face solubility challenges due to sulfur’s hydrophobicity, whereas pyrrolo derivatives with polar substituents (e.g., NH, OCH₃) show improved solubility .
Structural-Activity Relationships (SAR)
- Substituent Position : Bromo at C4 (target) vs. C5 (common in literature) may redirect reactivity in cross-coupling reactions .
- Electron-Donating Groups: Methyl groups (target) enhance lipophilicity but reduce solubility, whereas methoxy or cyano groups improve water compatibility .
- Steric Effects : 2,3-Dimethyl substitution (target) may hinder interactions in enzyme active sites compared to less bulky analogs .
Biological Activity
4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural properties that contribute to its pharmacological profile.
- IUPAC Name : 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C9H9BrN2
- Molecular Weight : 225.09 g/mol
- CAS Number : 2901102-15-4
Recent studies indicate that 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival. Specifically, it has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying potency:
| FGFR Type | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
These findings suggest that the compound could be developed as a targeted therapy for tumors exhibiting aberrant FGFR signaling pathways .
In Vitro Studies
The compound has demonstrated significant anti-proliferative effects on various cancer cell lines. For instance:
- In breast cancer models (4T1 cells), treatment with 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine resulted in reduced cell proliferation and induced apoptosis .
- The compound also inhibited migration and invasion of cancer cells, suggesting a potential role in preventing metastasis .
Case Studies
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Breast Cancer (4T1 Cells) :
- Treatment : Cells treated with varying concentrations of the compound.
- Results : Significant decrease in cell viability and increased apoptosis rates were observed at lower concentrations compared to untreated controls.
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Other Cancer Types :
- Preliminary data indicate activity against other tumor types; however, further studies are needed to establish a broader efficacy profile.
Structural Insights
The structure of 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine contributes to its biological activity. The presence of bromine and methyl groups enhances its binding affinity to FGFRs while maintaining favorable pharmacokinetic properties such as solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
